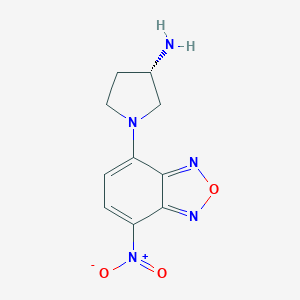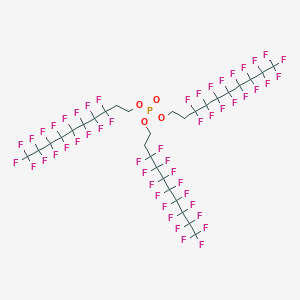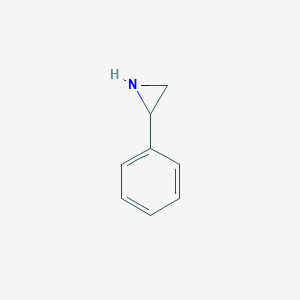
2-Methylcyclopent-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopent-2-ene-1-carboxylic acid, also known as MCPA, is a cyclic organic acid that is widely used in scientific research. It is a derivative of cyclopentadiene and is commonly used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Methylcyclopent-2-ene-1-carboxylic acid is not well understood, but it is believed to act as a nucleophile in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Methylcyclopent-2-ene-1-carboxylic acid. However, it has been shown to be toxic to aquatic organisms and may have potential health effects on humans if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylcyclopent-2-ene-1-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, its potential toxicity and limited information on its biochemical and physiological effects may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methylcyclopent-2-ene-1-carboxylic acid, including investigating its potential applications in drug discovery and exploring its toxicity and potential health effects on humans and the environment. Additionally, further research is needed to better understand its mechanism of action and its potential as a ligand for metal complexes.
Méthodes De Synthèse
2-Methylcyclopent-2-ene-1-carboxylic acid can be synthesized through a number of methods, including the reaction of cyclopentadiene with maleic anhydride followed by decarboxylation, or through the reaction of cyclopentadiene with maleic acid followed by dehydration.
Applications De Recherche Scientifique
2-Methylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research, including as a building block for the synthesis of various organic compounds, as a ligand for metal complexes, and as a reagent in organic synthesis. It is also used in the production of polymers, resins, and coatings.
Propriétés
Numéro CAS |
129872-08-8 |
|---|---|
Nom du produit |
2-Methylcyclopent-2-ene-1-carboxylic acid |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-methylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h3,6H,2,4H2,1H3,(H,8,9) |
Clé InChI |
DFAXEGZDXSEPEX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1C(=O)O |
SMILES canonique |
CC1=CCCC1C(=O)O |
Synonymes |
2-Cyclopentene-1-carboxylic acid, 2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




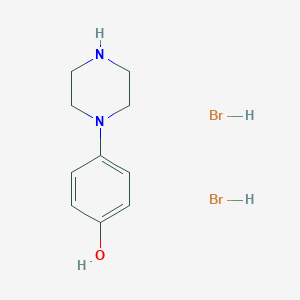
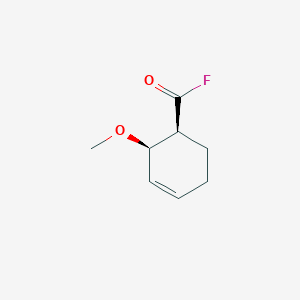
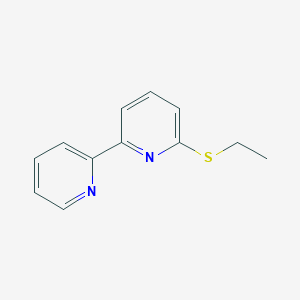
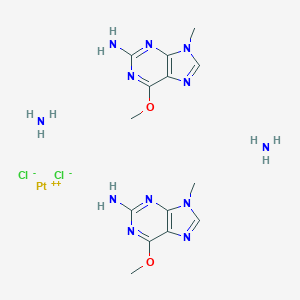
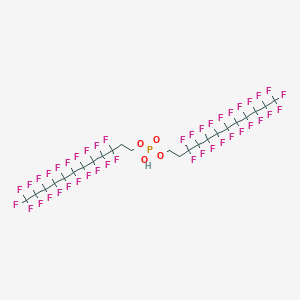
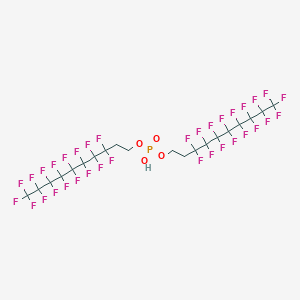
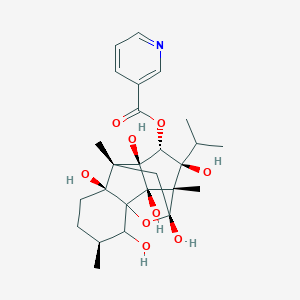

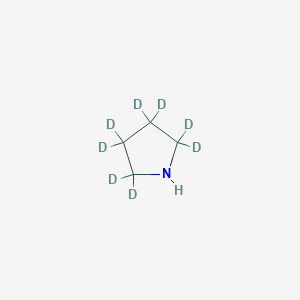
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
